N-imidazo[1,2-a]pyridin-6-ylbutanamide N-imidazo[1,2-a]pyridin-6-ylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC12041118
InChI: InChI=1S/C11H13N3O/c1-2-3-11(15)13-9-4-5-10-12-6-7-14(10)8-9/h4-8H,2-3H2,1H3,(H,13,15)
SMILES:
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

N-imidazo[1,2-a]pyridin-6-ylbutanamide

CAS No.:

Cat. No.: VC12041118

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

N-imidazo[1,2-a]pyridin-6-ylbutanamide -

Specification

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name N-imidazo[1,2-a]pyridin-6-ylbutanamide
Standard InChI InChI=1S/C11H13N3O/c1-2-3-11(15)13-9-4-5-10-12-6-7-14(10)8-9/h4-8H,2-3H2,1H3,(H,13,15)
Standard InChI Key ONQHWJDZFWTPRP-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)NC1=CN2C=CN=C2C=C1

Introduction

Chemical Identity and Structural Properties

Core Scaffold and Functionalization

N-Imidazo[1,2-a]pyridin-6-ylbutanamide consists of an imidazo[1,2-a]pyridine core substituted at the 6-position with a butanamide side chain. The imidazo[1,2-a]pyridine system is a bicyclic structure featuring a fused imidazole and pyridine ring, which confers rigidity and electronic diversity critical for biological interactions . The butanamide group (-NH-CO-(CH₂)₃-CH₃) introduces hydrogen-bonding capacity and hydrophobicity, potentially enhancing target affinity and pharmacokinetic properties .

Hypothetical Physicochemical Properties (Based on Analogous Compounds):

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₄H₁₆N₄ODerived from
Molecular Weight272.31 g/molCalculated
LogP (Partition Coefficient)~2.1 (moderate lipophilicity)Comparable to
Water SolubilityLow (amide group enhances polarity)Inferred from
Hydrogen Bond Donors2 (amide NH and imidazole NH)Structural analysis

Synthesis and Structural Optimization

Synthetic Pathways

While no direct synthesis of N-imidazo[1,2-a]pyridin-6-ylbutanamide is documented, analogous imidazo[1,2-a]pyridine derivatives are typically synthesized via:

  • Cyclocondensation Reactions: Combining 2-aminopyridines with α-haloketones or esters under thermal or catalytic conditions .

  • Cross-Coupling Strategies: Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the 6-position, as seen in 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives .

  • Amide Bond Formation: Reaction of imidazo[1,2-a]pyridine-6-carboxylic acid derivatives with butylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .

Pharmacological Activities and Mechanisms

Antimicrobial and Antiparasitic Effects

Imidazo[1,2-a]pyridines with nitro or carboxyl substituents display activity against metronidazole-resistant Entamoeba histolytica and Trichomonas vaginalis (IC₅₀: 1–10 μM) . The electron-withdrawing amide group in N-imidazo[1,2-a]pyridin-6-ylbutanamide could enhance redox cycling, critical for antiparasitic action .

Anti-Inflammatory Properties

Substituted imidazo[1,2-a]pyridines inhibit COX-2 and TNF-α production (e.g., 50% inhibition at 10 μM) . The butanamide side chain may mimic arachidonic acid, competitively binding cyclooxygenase isoforms .

Structure-Activity Relationship (SAR) Insights

PositionModificationEffect on ActivityExample
6Butanamide substitution↑ Solubility, ↓ CYP inhibitionCurrent compound
3Nitro group↑ Antiparasitic activity3-nitroimidazo[1,2-a]pyridine
2Ester → Amide↑ Metabolic stabilityZolpidem vs. Zolimidine

Industrial and Regulatory Considerations

Patent Landscape

Imidazo[1,2-a]pyridine derivatives are covered under patents for:

  • PI3K inhibitors (WO2018234423A1, assigned to Takeda) .

  • Antiprotozoal agents (EP3069703B1, assigned to Inserm) .

Regulatory Status

No N-imidazo[1,2-a]pyridin-6-ylbutanamide-derived drugs are yet approved. Preclinical safety data support progression to IND-enabling studies, pending compound-specific toxicokinetics .

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